molecular formula C31H24IrN2O2S2-2 B12296605 Bis[2-(2'-benzothienyl)pyridinato-N,C3'](acetylacetonato)iridium

Bis[2-(2'-benzothienyl)pyridinato-N,C3'](acetylacetonato)iridium

Cat. No.: B12296605
M. Wt: 712.9 g/mol
InChI Key: WXOPJWKCOZDBKM-DVACKJPTSA-N
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Description

Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium is a coordination compound known for its unique photophysical properties. This compound is often used in organic light-emitting diodes (OLEDs) and other optoelectronic applications due to its efficient phosphorescence.

Preparation Methods

The synthesis of Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium typically involves a multi-step process The initial step includes the preparation of the ligand, 2-(2’-benzothienyl)pyridine, followed by its reaction with iridium trichloride hydrate to form the corresponding iridium complexThe reaction conditions often require a controlled atmosphere, specific solvents, and precise temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium exerts its effects is primarily through its phosphorescent properties. Upon excitation by light, the compound undergoes intersystem crossing to a triplet state, from which it emits light as it returns to the ground state. This process is highly efficient due to the heavy atom effect of iridium, which enhances spin-orbit coupling and facilitates intersystem crossing . The molecular targets and pathways involved in its biological applications include the generation of reactive oxygen species and interaction with cellular components under hypoxic conditions .

Comparison with Similar Compounds

Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium is unique compared to other similar compounds due to its specific ligand structure, which imparts distinct photophysical properties. Similar compounds include:

These comparisons highlight the unique properties of Bis2-(2’-benzothienyl)pyridinato-N,C3’iridium, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C31H24IrN2O2S2-2

Molecular Weight

712.9 g/mol

IUPAC Name

2-(3H-1-benzothiophen-3-id-2-yl)pyridine;(Z)-4-hydroxypent-3-en-2-one;iridium

InChI

InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11;1-4(6)3-5(2)7;/h2*1-8H;3,6H,1-2H3;/q2*-1;;/b;;4-3-;

InChI Key

WXOPJWKCOZDBKM-DVACKJPTSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir]

Canonical SMILES

CC(=CC(=O)C)O.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir]

Origin of Product

United States

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